1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol
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Overview
Description
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-(2-hydroxyethyl)aniline. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s antimicrobial and anticancer activities are believed to be due to its ability to interfere with cellular processes by binding to metal ions and forming reactive species .
Comparison with Similar Compounds
Similar Compounds
2-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-4-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
4-bromo-2-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)phenol: Contains a bromine atom, which can alter its chemical and biological properties.
Uniqueness
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is unique due to its naphthol moiety, which imparts distinct chemical properties and potential applications. The presence of both hydroxyl and imine groups allows for versatile chemical reactivity and the formation of various derivatives.
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-[[4-(2-hydroxyethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO2/c21-12-11-14-5-8-16(9-6-14)20-13-18-17-4-2-1-3-15(17)7-10-19(18)22/h1-10,13,21-22H,11-12H2 |
InChI Key |
FNLJRXGUQPEDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CCO)O |
Origin of Product |
United States |
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